molecular formula C4H8N4O B1485938 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 660412-53-3

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No.: B1485938
CAS No.: 660412-53-3
M. Wt: 128.13 g/mol
InChI Key: CGGFZXBCOXWUMI-UHFFFAOYSA-N
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Description

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one is a chemical compound with a molecular weight of 164.59 g/mol . It is known for its unique structure, which includes a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with a triazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific methylaminomethyl group, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h5H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFZXBCOXWUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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